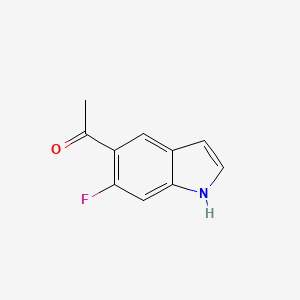

1-(6-Fluoro-1H-indol-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoro-1H-indol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6(13)8-4-7-2-3-12-10(7)5-9(8)11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVBCCWSOPSSSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 6 Fluoro 1h Indol 5 Yl Ethanone and Analogous Fluoroindolic Ethanones

Precursor Synthesis and Functional Group Interconversions

The construction of the target molecule often begins with the synthesis of a functionalized fluoroindole scaffold, followed by the introduction of the ethanone (B97240) group.

Strategies for Constructing the Fluoroindole Scaffold

The synthesis of the 6-fluoroindole (B127801) core is a critical first step. Various methods have been developed for the synthesis of indole (B1671886) derivatives, which can be adapted for the preparation of their fluorinated counterparts. nih.govtandfonline.comtandfonline.com Classical methods like the Fischer, Madelung, and Bischler indole syntheses remain relevant, often with modern modifications such as microwave assistance to improve yields and reduce reaction times. nih.govorganic-chemistry.org

A common strategy involves the nitration of indoline, followed by reduction and subsequent diazotization and fluorination to introduce the fluorine atom at the desired position. sigmaaldrich.com Another approach is to start with a commercially available fluorinated aniline (B41778) or a related precursor. For instance, 6-fluoroindole can be prepared from 4-fluoro-2-nitroaniline (B1293508) through a series of reactions.

Palladium-catalyzed reactions have become a powerful tool for constructing functionalized indoles. acs.orgacs.org These methods often involve the coupling of an ortho-alkynylaniline with a suitable partner, followed by cyclization. acs.org For the synthesis of a 6-fluoroindole, a 2-alkynyl-4-fluoroaniline derivative could be a key intermediate.

The table below summarizes some general strategies for indole synthesis that can be adapted for fluoroindoles.

| Reaction Name | Description | Potential for Fluoroindole Synthesis |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | Can be used with fluorinated phenylhydrazines. |

| Madelung Synthesis | Intramolecular cyclization of an N-phenylalkanamide at high temperature. | Applicable to fluorinated N-phenylalkanamides. |

| Bischler-Mohlau Indole Synthesis | Reaction of an α-bromo-acetophenone with an excess of aniline. | Can utilize fluorinated anilines. |

| Palladium-Catalyzed Cyclization | Cyclization of o-alkynylanilines. acs.org | Applicable to fluorinated o-alkynylanilines. acs.org |

Introduction of the Ethanone Moiety at Specific Indole Positions

Once the 6-fluoroindole scaffold is obtained, the next step is the introduction of the ethanone group (an acetyl group). The acylation of indoles is a well-studied transformation, but regioselectivity can be a challenge due to multiple reactive sites on the indole ring. nih.gov

Friedel-Crafts Acylation: This is a classic method for acylating aromatic rings. youtube.com In the case of indole, acylation typically occurs at the C3 position due to its higher electron density. nih.gov To achieve acylation at the C5 position of 6-fluoroindole, the more reactive C3 position may need to be protected. Common acylating agents include acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nih.gov

N-Acylation: While C-acylation is more common, N-acylation of the indole nitrogen is also possible. nih.gov This is often achieved using a strong base to deprotonate the indole nitrogen, followed by reaction with an acylating agent. nih.gov For the synthesis of 1-(6-fluoro-1H-indol-1-yl)ethanone, direct N-acylation of 6-fluoroindole would be the most straightforward approach. Thioesters have been reported as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov

Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis have emerged for the acylation of indoles. rsc.org These reactions can offer mild conditions and good functional group tolerance, providing an alternative to traditional Friedel-Crafts conditions. rsc.org

The table below outlines some methods for introducing an ethanone group into an indole ring.

| Method | Typical Reagents | Position of Acylation | Key Features |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ nih.gov | Primarily C3 | Classic electrophilic aromatic substitution. nih.gov |

| N-Acylation | Strong base, Acetyl chloride | N1 | Requires deprotonation of the indole nitrogen. nih.gov |

| Photoredox Catalysis | α-oxo acids, Ir/Ni catalyst rsc.org | C3 | Mild reaction conditions, visible light induced. rsc.org |

Direct Synthetic Approaches to the 1-(6-Fluoro-1H-indol-5-yl)ethanone Framework

Directly constructing the final molecule in a more convergent manner can be more efficient than a linear, stepwise approach.

Cascade and One-Pot Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly building molecular complexity. rsc.orgacs.orgnih.gov A hypothetical one-pot synthesis of this compound could involve the reaction of a suitably substituted aniline derivative with a diketone or a related precursor that already contains the ethanone moiety. nih.gov

Several one-pot methods for the synthesis of substituted indoles have been reported. mdpi.comnih.govmedjchem.com For example, a three-component reaction involving an enaminone, an indole, and an acenaphthylene-1,2-dione has been developed for the synthesis of highly functionalized bis-indoles. nih.gov Adapting such a multi-component strategy could potentially lead to the direct synthesis of the target compound.

Palladium-catalyzed cascade reactions have also been developed for the synthesis of 2-substituted indoles from o-nitrobenzyl cyanides and boronic acids. thieme-connect.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in medicinal and organic chemistry for accelerating reaction rates and improving yields. nih.govtandfonline.comtandfonline.com Many of the classical indole syntheses, such as the Fischer and Bischler methods, have been successfully adapted to microwave conditions. nih.govorganic-chemistry.org

Microwave irradiation can be particularly beneficial for:

Rapid heating: This can significantly reduce reaction times from hours to minutes. mdpi.com

Improved yields: In many cases, microwave heating leads to higher product yields and fewer side products. mdpi.com

Solvent-free reactions: Microwave-assisted reactions can sometimes be performed without a solvent, leading to greener synthetic protocols. organic-chemistry.org

For the synthesis of this compound, both the construction of the fluoroindole ring and the subsequent acylation step could potentially be accelerated using microwave technology. For instance, a microwave-assisted Bischler indole synthesis could be employed, or a microwave-assisted acylation could be performed to introduce the ethanone group. organic-chemistry.org

Catalytic Methodologies

Catalysis plays a central role in modern indole synthesis. nih.gov Various catalytic systems have been developed to improve the efficiency, selectivity, and environmental friendliness of these transformations.

Palladium Catalysis: As mentioned earlier, palladium catalysts are widely used for C-C and C-N bond formation in indole synthesis. acs.orgacs.org These catalysts can be used for cross-coupling reactions to build up the indole scaffold or for the direct functionalization of the indole ring.

Iridium Catalysis: Iridium catalysts have been employed in the synthesis of functionalized indoles through a cascade N-H insertion reaction. acs.orgnih.gov This method allows for the rapid assembly of densely functionalized indole derivatives.

Gold and Silver Catalysis: Gold and silver catalysts have been used in the synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds. rsc.org

Copper Catalysis: Copper-catalyzed reactions provide a cost-effective alternative to palladium for certain transformations. Copper catalysts have been used for the cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles and for domino coupling/cyclization processes. organic-chemistry.org

Photoredox Catalysis: In addition to acylation, visible-light photoredox catalysis can be used for other functionalizations of the indole ring, offering a mild and powerful synthetic tool. rsc.org

Transition Metal Catalysis

Transition metal catalysis offers powerful and efficient pathways for the construction of complex indole scaffolds, often with high selectivity and under mild conditions. mdpi.comuva.es Catalysts based on palladium, copper, and rhodium are particularly prominent in indole synthesis. mdpi.comscispace.comscite.ai

Palladium (Pd) Catalysis: Palladium catalysts are highly versatile for indole synthesis, enabling reactions such as cross-coupling and reductive cyclization. uva.es A key strategy involves the palladium-catalyzed double reductive cyclization of dinitrobenzene derivatives. nih.gov For instance, 1,4-dialkenyl-2,3-dinitrobenzenes can be transformed into the corresponding pyrroloindoles using a palladium catalyst mediated by carbon monoxide. nih.gov A tandem Sonogashira coupling followed by cyclization is another effective method. The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been successfully achieved using palladium(II) acetate (B1210297) as the sole catalyst in an aqueous solution of TPGS-750-M. wikipedia.org Furthermore, the Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of this classic reaction. researchgate.net This approach could be adapted for synthesizing fluoroindolic ethanones by selecting appropriately substituted precursors.

Copper (Cu) Catalysis: Copper catalysts are effective for various indole-forming reactions, including intramolecular C-H amination and fluoroalkylation. mdpi.comresearchgate.net For example, 2-alkenylanilines can be cyclized to form 3-substituted indoles using stoichiometric amounts of copper(II) acetate. mdpi.com Enantioselective methods, such as the copper-catalyzed Fukuyama indole synthesis, provide access to chiral 2-fluoroalkylated indoles from 2-vinylphenyl arylisocyanides and fluoroalkyl iodides. thermofisher.com While direct synthesis of the target ethanone is not explicitly detailed, these copper-catalyzed methods provide a framework for constructing the core fluoroindole structure.

Rhodium (Rh) Catalysis: Rhodium catalysts, particularly [Cp*RhCl₂]₂, are known for their broad applicability in C-H activation and functionalization, which are powerful tools for indole synthesis. scispace.comdiva-portal.org Rhodium(III)-catalyzed reactions of N-alkyl anilines with internal alkynes can produce a wide range of N-alkyl indoles under mild, room-temperature conditions by using an in-situ generated N-nitroso group as a transient directing group. mdpi.com Another strategy involves the hydrazine-directed C-H activation catalyzed by Rh(III), which serves as a redox-neutral alternative to the Fischer indole synthesis. organic-chemistry.org The functionalization of vinyl azides using rhodium(II) perfluorobutyrate also accelerates indole formation at ambient temperatures. scispace.com

| Catalyst/Metal | Reaction Type | Substrates | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Palladium(II) acetate | Sonogashira/Cyclization | o-alkynyl-aniline | TPGS-750-M/water, Microwave or conventional heating | 2-Substituted Indole | wikipedia.org |

| Copper(II) acetate | Intramolecular C-H Amination | 2-Alkenylaniline | Stoichiometric Cu(OAc)₂ | 3-Substituted Indole | mdpi.com |

| [RhCp*Cl₂]₂ | C-H Activation/Annulation | N-Alkyl aniline, Alkyne | Room temperature, Transient directing group | N-Alkyl Indole | mdpi.com |

| PdCl₂(dppf) | Suzuki-Miyaura Coupling | 4-Bromoindole derivative, 4-Iodoanisole | KOH (aq), Dioxane | C7-Arylated Indole | uva.es |

| Chiral Copper-Bisoxazoline Complex | Asymmetric Fukuyama Synthesis | 2-Vinylphenyl isocyanide, Fluoroalkyl iodide | Stereoselective cyanation | Chiral 2-Fluoroalkylated Indole | thermofisher.com |

Organocatalysis and Acid/Base Catalysis

Traditional and modern acid/base-catalyzed methods remain fundamental for indole synthesis, with organocatalysis emerging as a powerful strategy for asymmetric transformations.

The Fischer indole synthesis is a classic and robust acid-catalyzed reaction that produces indoles from a phenylhydrazine and a ketone or aldehyde. researchgate.net This reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., BF₃, ZnCl₂, AlCl₃). researchgate.netbyjus.com For the synthesis of this compound, a plausible route involves the reaction of (4-fluoro-5-acetylphenyl)hydrazine with a suitable carbonyl compound under acidic conditions. The necessary hydrazone intermediate can be formed in situ, making it a convenient one-pot synthesis. byjus.com

The Leimgruber-Batcho indole synthesis is another powerful method, particularly favored in industrial settings. masterorganicchemistry.com It typically involves the reaction of a 2-nitrotoluene (B74249) derivative with a dimethylformamide acetal (B89532) to form an enamine, which then undergoes a reductive cyclization using catalysts like Raney Nickel or Pd/C to yield the indole. masterorganicchemistry.com

Modern organocatalysis provides elegant solutions for enantioselective reactions. Chiral phosphoric acids, for example, have been employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles, yielding chiral indole derivatives with high enantiomeric excess. organic-chemistry.org Lewis acids are also used to catalyze the cyclization of ortho-imino phenyldiazoacetates, providing 2,3-substituted indoles in quantitative yields under mild conditions. google.com

A primary method for introducing the ethanone group onto the pre-formed 6-fluoroindole ring is the Friedel-Crafts acylation . nih.gov This electrophilic aromatic substitution reaction uses an acyl chloride (like acetyl chloride) or an anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install the acyl group onto the aromatic ring. The reaction deactivates the product, preventing further acylation. nih.gov

Green Chemistry Principles in Fluoroindole-Ethanone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scite.ai These principles are increasingly being applied to the synthesis of complex molecules like fluoroindoles.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. scite.ai Significant progress has been made in performing indole syntheses in environmentally benign media like water or under solvent-free conditions.

Palladium-catalyzed cyclization of N-unprotected o-alkynyl-anilines has been effectively carried out in a micellar aqueous medium using the surfactant TPGS-750-M, demonstrating a green alternative to traditional organic solvents. wikipedia.org Reactions in aqueous media have also been explored for fluorination reactions, such as the regioselective fluorination of imidazo[1,2-a]pyridines with Selectfluor. scispace.com

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario. The addition of indole to various aldehydes has been shown to proceed efficiently at 100°C without any solvent. Similarly, zinc-mediated Friedel-Crafts acylations have been successfully performed under solvent-free conditions with microwave irradiation, offering a rapid and efficient method for producing aryl ketones. nih.gov

| Method | Catalyst/Conditions | Solvent/Medium | Advantages | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Cyclization | Pd(OAc)₂ | Aqueous (3% TPGS-750-M) | Avoids organic solvents, suitable for unprotected anilines. | wikipedia.org |

| Fischer Indole Synthesis | Brønsted or Lewis Acids | Low melting mixtures (eutectic) | Reduces solvent waste, mild conditions. | |

| Addition to Aldehydes | Heat (100°C) | Solvent-Free (Neat) | Eliminates solvent use entirely. | |

| Friedel-Crafts Acylation | Zinc metal | Solvent-Free, Microwave | Rapid, efficient, avoids bulk solvents. | nih.gov |

| Fischer Indole Synthesis | Ru Catalyst | Tandem Hydrogen-Transfer | Starts from alcohols, increases atom economy. |

Application of Ionic Liquids and Nanoparticles in Indole Synthesis

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can serve as both the solvent and catalyst in chemical reactions. Imidazolium-based ionic liquids have been used as a medium for the electrophilic fluorination of arenes using Selectfluor™, providing an acid-free environment and allowing for simple product extraction and recycling of the ionic liquid. Furthermore, ionic liquids have been shown to effectively catalyze the Michael addition reaction for the synthesis of 2-(indole-3-yl)-thiochroman-4-ones.

Nanoparticles (NPs) offer unique catalytic properties due to their high surface-area-to-volume ratio and can lead to enhanced reaction rates and selectivity. Magnetic nanoparticles (MNPs) are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst reuse. byjus.com Gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃) have been used to catalyze the one-pot synthesis of indoles from (2-nitroaryl)alkynes under hydrogenation conditions. researchgate.net Silver nanoparticles, synthesized using plant extracts, have also been employed as a green catalyst for the condensation reaction of isatin, β-diketones, and enamines in water to produce spirooxindoles in excellent yields.

Strategic Derivatization and Chemical Transformations of the 1 6 Fluoro 1h Indol 5 Yl Ethanone Core

Functionalization at the Indole (B1671886) Nitrogen (N1) Position

The indole nitrogen (N1) of 1-(6-fluoro-1H-indol-5-yl)ethanone is a key site for derivatization. The slightly acidic nature of the N-H bond allows for its deprotonation by a suitable base, rendering the nitrogen nucleophilic and amenable to electrophilic substitution. researchgate.net This reactivity is a cornerstone for introducing a wide variety of substituents at the N1 position.

N-Alkylation and N-Arylation:

A common transformation is N-alkylation, which can be achieved using alkyl halides or other alkylating agents. For instance, reaction with benzyl (B1604629) bromide in the presence of a base like sodium hydride would yield the corresponding N-benzyl derivative. The choice of solvent and base is critical to control the chemoselectivity of the reaction, as C-alkylation can sometimes compete with N-alkylation. researchgate.net Microwave-assisted N-hydroxyalkylation of indoles with trifluoroacetaldehyde (B10831) methyl hemiacetal has been reported as a chemoselective method. researchgate.net Iron-catalyzed N-alkylation of indolines followed by oxidation represents a two-step, one-pot procedure to obtain N-alkylated indoles. nih.gov

Similarly, N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve coupling the indole with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand. The electronic properties of the aryl halide can influence the reaction conditions required.

The introduction of substituents at the N1 position can significantly impact the electronic properties and steric environment of the entire molecule. For example, the introduction of an electron-withdrawing group, such as a tosyl group, can influence the reactivity of the indole ring in subsequent reactions. Conversely, an electron-donating group can enhance the nucleophilicity of the indole system.

Modifications and Extensions of the Ethanone (B97240) Side Chain

The ethanone side chain at the C5 position offers another avenue for structural diversification. The carbonyl group and the adjacent methyl group are both reactive centers that can participate in a variety of chemical transformations.

Reactions of the Carbonyl Group:

The carbonyl group can undergo reduction to an alcohol using reducing agents like sodium borohydride, yielding 1-(6-fluoro-1H-indol-5-yl)ethanol. Further reactions of this secondary alcohol, such as esterification or etherification, can introduce additional functional groups. Oxidation of the ethanone to a carboxylic acid is also a potential transformation, which would provide a handle for amide bond formation.

Reactions of the α-Methyl Group:

The α-methyl group of the ethanone moiety can be functionalized through various reactions. For example, it can undergo α-halogenation under acidic or basic conditions to introduce a halogen atom. This halogenated intermediate can then serve as a substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Condensation reactions with aldehydes or other carbonyl compounds at the α-position can also be envisioned, leading to the formation of α,β-unsaturated ketones (chalcones) and other extended π-systems.

The table below summarizes some potential modifications of the ethanone side chain:

| Starting Moiety | Reagent(s) | Product Moiety | Reaction Type |

| Ethanone | NaBH₄ | Ethanol | Reduction |

| Ethanone | Br₂, H⁺ | α-Bromoethanone | α-Halogenation |

| Ethanone | ArCHO, base | Chalcone | Aldol Condensation |

| Ethanone | SeO₂, H₂O₂ | Carboxylic Acid | Oxidation |

Regioselective Functionalization of the Fluoroindole Ring System (Beyond C-5 and C-6)

While the starting material is functionalized at the C5 and C6 positions, the other positions on the indole ring (C2, C3, C4, and C7) can be selectively modified. The indole ring is an electron-rich heterocycle and is prone to electrophilic substitution, with the C3 position being the most nucleophilic and generally the preferred site for such reactions. researchgate.net

For instance, Vilsmeier-Haack formylation would likely introduce a formyl group at the C3 position. Friedel-Crafts acylation or alkylation could also be employed to introduce new carbon-carbon bonds at various positions on the ring, with the regioselectivity being dependent on the specific reaction conditions and the nature of the electrophile. uci.edu Palladium-catalyzed C-H arylation has been used for the regioselective functionalization of the six-membered ring in other 6,5-fused heterocyclic systems, suggesting a potential pathway for modifying the benzene (B151609) portion of the indole ring. nih.govnih.gov

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic step. nih.govtaylorfrancis.comrsc.org The this compound core can serve as a versatile building block in various MCRs. The indole N-H and the α-protons of the ethanone group can both participate in these reactions.

For example, the indole nitrogen can act as a nucleophile in isocyanide-based MCRs like the Ugi or Passerini reaction, after initial N-deprotonation. rug.nl The ethanone moiety can participate in reactions such as the Gewald reaction, which involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur to form a polysubstituted thiophene.

A hypothetical MCR involving this compound, an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) could lead to the formation of substituted pyridine (B92270) derivatives in a Hantzsch-like reaction. mdpi.com Similarly, a three-component reaction with an aldehyde and malononitrile (B47326) could yield substituted pyran derivatives. mdpi.comnih.gov The indole moiety itself can participate in MCRs to form complex heterocyclic systems. dergipark.org.trmdpi.com

The table below illustrates a few examples of MCRs that could potentially be adapted for the diversification of the this compound scaffold:

| MCR Type | Potential Reactants with the Core Scaffold | Resulting Scaffold |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester/Ammonia | Dihydropyridine-fused indole |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Sulfur | Thiophene-fused indole |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone-fused indole |

| Ugi Reaction | Aldehyde, Amine, Isocyanide | Complex acyclic peptide-like structures |

Exploration of Novel Reaction Pathways for Indole-Ethanone Derivatives

The development of novel reaction pathways is essential for accessing new chemical space and creating indole-ethanone derivatives with unique properties. This can involve the use of new catalysts, reaction conditions, or synthetic strategies.

Cascade Reactions:

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient way to synthesize complex molecules. For example, a cascade reaction involving an initial Michael addition of the indole nitrogen to an electron-deficient alkene, followed by an intramolecular cyclization, could lead to the formation of novel polycyclic indole derivatives. Cascade reactions of nitrones and allenes are also known to produce diverse indole derivatives. researchgate.net

Photoredox Catalysis:

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. This technology could be applied to the functionalization of the this compound core. For instance, photoredox-mediated C-H functionalization could allow for the direct introduction of various substituents onto the indole ring without the need for pre-functionalization.

Flow Chemistry:

The use of flow chemistry can offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis and derivatization of this compound could be adapted to a flow-based system, which could enable the exploration of a wider range of reaction conditions and the rapid optimization of synthetic routes.

The continuous exploration of such novel reaction pathways will undoubtedly lead to the discovery of new and efficient methods for the synthesis of a diverse library of this compound derivatives with potential applications in various scientific disciplines.

Sophisticated Spectroscopic Characterization Techniques for 1 6 Fluoro 1h Indol 5 Yl Ethanone and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the atomic arrangement and chemical environment within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of an indole (B1671886) derivative, aromatic protons typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. For instance, in a series of N-benzyl-1H-indole-2-carbohydrazides, aromatic protons were observed in the range of δ 6.84–8.25 ppm. nih.gov The indole NH proton is a particularly characteristic signal, often appearing as a broad singlet at a very downfield chemical shift, typically in the range of δ 11.36–11.55 ppm for some indole analogs. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons in indole derivatives typically appear in the δ 102–159 ppm range. nih.gov For example, in N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, the aromatic carbons resonate between δ 102.2 and 154.2 ppm. nih.gov The carbonyl carbon of an acetyl group, such as that in 1-(6-fluoro-1H-indol-5-yl)ethanone, would be expected to appear significantly downfield, often around δ 163 ppm, as seen in related structures. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Indole Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | 11.3 - 11.6 | - |

| Aromatic CH | 6.8 - 8.3 | 102 - 140 |

| Acetyl CH₃ | ~2.5 | ~25 |

| Acetyl C=O | - | ~190 - 200 |

| C-F | - | ~155 - 165 (¹JCF ~240 Hz) |

Note: These are general ranges and can vary based on substitution and solvent.

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the spin system of the indole ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and connecting different fragments of the molecule, such as the acetyl group to the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom in this compound would provide direct information about its electronic environment. The large chemical shift range of ¹⁹F NMR (around 800 ppm) offers excellent signal dispersion. wikipedia.org Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, providing further structural confirmation. These coupling constants are often large and can be observed over several bonds. wikipedia.org For instance, studies on 5-fluoroindole (B109304) and 6-fluoroindole (B127801) have demonstrated the utility of ¹⁹F NMR in probing the local environment of the fluorine atom. nih.govrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, key vibrational bands would include:

N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ corresponding to the indole N-H group.

C=O stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ characteristic of the acetyl carbonyl group. For example, related indole carbohydrazides show a C=O stretch around 1670 cm⁻¹. nih.gov

C-F stretch: A strong band typically appearing in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=C bonds of the aromatic ring and potentially the C-F bond.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Acetyl C=O | Stretch | 1650 - 1700 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₈FNO), HRMS would be used to verify the presence of one fluorine, one nitrogen, and one oxygen atom based on the exact mass of the molecular ion peak. This technique is routinely used in the characterization of new synthetic compounds, including various indole derivatives. anu.edu.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives are known to exhibit characteristic absorption spectra due to their aromatic nature. The indole chromophore typically shows two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the indole ring.

For this compound, the UV-Vis spectrum, likely recorded in a solvent like methanol (B129727) or ethanol, would show absorptions characteristic of the substituted indole system. The presence of the fluorine atom and the acetyl group will influence the energy of the π-π* transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted indole. Studies on various indole analogues have shown that substitution on the benzene (B151609) ring can significantly affect the energy of the ¹Lₑ transition. nih.gov The λ_max for indole itself is around 270-280 nm, and substituted indoles can show shifts from this value. acs.org For example, the UV-Vis spectrum of indole in methanol shows absorption maxima at approximately 272, 279, and 288 nm.

X-ray Crystallography for Solid-State Structural Determination

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice is determined, revealing the molecular structure in its entirety.

Detailed Research Findings from Analogous Structures

The solid-state structures of several fluorinated indole analogs have been elucidated, offering a lens through which we can anticipate the structural features of this compound.

One such analog, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one , was synthesized and its structure confirmed by single-crystal X-ray diffraction. manchester.ac.ukresearchgate.net The compound was crystallized from an ethyl acetate (B1210297) solution to yield transparent block crystals. manchester.ac.ukresearchgate.net The analysis revealed an orthorhombic crystal system with the space group Pbca. manchester.ac.ukresearchgate.net The crystal structure is stabilized by a three-dimensional supramolecular architecture involving various intermolecular interactions. manchester.ac.ukresearchgate.net The fluorine atom, for instance, participates in interactions with hydrogen atoms on the benzene ring and the methyl group of adjacent quinoxalinone molecules. manchester.ac.ukresearchgate.net

Another relevant analog is 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole . This compound was synthesized and its crystal structure was determined to be in the orthorhombic system with the space group P212121. nih.gov A notable feature of its solid-state structure is the dihedral angle of 68.77(10)° between the two fused indole ring systems. nih.gov The crystal packing is influenced by weak F⋯H interactions. nih.gov

The study of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide also provides pertinent data. This compound crystallizes in the monoclinic space group P21/n. eurjchem.com Its three-dimensional framework is stabilized by N-H···O and O-H···O hydrogen bonds. eurjchem.com

Furthermore, the crystal structure of (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione highlights the importance of various non-covalent interactions in the molecular packing, including H···H, H···C, S···H, Br···C, O···H, C···C, and N···H interactions. mdpi.com

These examples underscore the power of X-ray crystallography to reveal not just the intramolecular geometry but also the complex network of intermolecular forces that dictate the crystal lattice. For this compound, it is anticipated that the fluorine atom and the acetyl group would play significant roles in directing the crystal packing through hydrogen bonding and other non-covalent interactions.

Crystallographic Data of Analogs

The following tables summarize the crystallographic data for several analogs of this compound. This data provides a valuable reference for understanding the solid-state properties of this family of compounds.

Crystallographic Data for 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C17H12FN3O |

| Crystal System | Orthorhombic |

| Space Group | Pbca (no. 61) |

| a (Å) | 14.7608(7) |

| b (Å) | 7.2802(4) |

| c (Å) | 24.4842(13) |

| Volume (ų) | 2631.1(2) |

| Z | 8 |

| Temperature (K) | 170 |

| CCDC No. | 2356296 |

Data sourced from Ni et al. (2024). manchester.ac.ukresearchgate.net

Crystallographic Data for 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole

| Parameter | Value |

|---|---|

| Chemical Formula | C17H13FN2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Dihedral Angle between fused ring systems (°) | 68.77 (10) |

Computational Chemistry and Theoretical Investigations of 1 6 Fluoro 1h Indol 5 Yl Ethanone and Fluorine Substituted Indole Ethanone Systems

Quantum Mechanical (QM) Calculations: DFT and Ab Initio Approaches

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of indole (B1671886) derivatives. chemrxiv.org These methods allow for the detailed exploration of molecular geometries, electronic structures, and other essential chemical characteristics.

DFT, with functionals like B3LYP, has proven effective in studying substituted indole systems. asianpubs.org These computational approaches are instrumental in predicting various molecular properties, including heats of formation and the relative stabilities of different isomers. The choice of basis sets, such as 6-31G or 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. asianpubs.org Ab initio methods, while computationally more intensive, provide a high level of theory for benchmarking and validating DFT results. capes.gov.br

Geometry Optimization and Conformational Analysis

Computational studies have shown that the substitution pattern on the indole ring significantly affects its geometry. researchgate.net For instance, the position of a substituent can alter the planarity of the bicyclic system and the orientation of the substituent itself. In the case of 1-(6-Fluoro-1H-indol-5-yl)ethanone, the acetyl group at the 5-position and the fluorine atom at the 6-position will induce changes in the local electronic environment, thereby influencing the molecule's preferred conformation.

Table 1: Representative Optimized Geometrical Parameters for Substituted Indoles (Theoretical)

| Parameter | Indole (Parent) | 5-Acetylindole | 6-Fluoroindole (B127801) |

| C4-C5 Bond Length (Å) | Data not available | Data not available | Data not available |

| C5-C6 Bond Length (Å) | Data not available | Data not available | Data not available |

| C6-C7 Bond Length (Å) | Data not available | Data not available | Data not available |

| C-F Bond Length (Å) | N/A | N/A | Data not available |

| C=O Bond Length (Å) | N/A | Data not available | N/A |

| C-C(O) Bond Length (Å) | N/A | Data not available | N/A |

| Note: Specific optimized geometrical parameters for this compound are not readily available in the provided search results. The table illustrates the type of data obtained from geometry optimization studies of related indole derivatives. |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule, particularly the distribution of electrons and the nature of its frontier molecular orbitals (FMOs), governs its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.

In substituted indoles, the energies and localizations of the HOMO and LUMO are significantly influenced by the electronic nature of the substituents. researchgate.net An electron-withdrawing group, such as the acetyl group, is expected to lower the energy of both the HOMO and LUMO, while a fluorine atom can have a more complex effect due to its dual role as an inductively withdrawing and mesomerically donating substituent. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen and a more complex distribution on the indole ring due to the competing effects of the fluoro and acetyl groups.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Substituted Indoles (Theoretical)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.2 | -0.9 | 4.3 |

| Isoindole | -5.34 | -1.04 | 4.3 |

| Indolizine | -2.75 | -0.13 | 2.62 |

| Data sourced from a study on indole isomers and may not be directly comparable to the title compound but illustrates the parameters obtained. researchgate.net |

Excited State Dynamics and Spectroscopic Predictions

The interaction of molecules with light is a fundamental process that is intimately linked to their electronic structure. Computational methods are invaluable for modeling excited states and predicting spectroscopic properties, which is crucial for understanding the photophysics and photochemistry of indole derivatives. rsc.org

Theoretical Modeling of Electronic Transitions (La/Lb States)

The electronic absorption spectra of indoles in the ultraviolet region are characterized by two low-lying π-π* transitions, leading to the ¹La and ¹Lb excited states. nih.govnih.gov The relative ordering and mixing of these states are highly sensitive to the nature and position of substituents on the indole ring. nih.govhhu.de

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can model these electronic transitions and predict their energies and intensities. nih.govresearchgate.net The ¹La state is generally more polar and has a larger change in dipole moment upon excitation compared to the ¹Lb state. nih.govresearchgate.net The presence of an electron-withdrawing group, like the acetyl group in this compound, can significantly influence the energies and characteristics of the ¹La and ¹Lb states. nih.gov It has been observed that electron-withdrawing substituents can lead to more accurate predictions of excited state energies. nih.gov

Prediction of Absorption and Emission Properties

TD-DFT calculations can be used to predict the absorption and emission spectra of molecules. researchgate.netnih.gov By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum. chemrxiv.org Similarly, by optimizing the geometry of the first excited state, it is possible to predict the fluorescence emission energy. nih.gov

For substituted indoles, the predicted absorption and emission wavelengths are highly dependent on the substituent's electronic effects. nih.gov For instance, the substitution of a fluorine atom at different positions on the indole ring has been shown to modulate the mixing of the ¹La and ¹Lb states, thereby affecting the absorption and emission properties. hhu.de The acetyl group in this compound is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted indole.

Table 3: Predicted Spectroscopic Properties for Substituted Indoles (Theoretical)

| Compound | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Stokes Shift (nm) |

| Indole | Data not available | Data not available | Data not available |

| 5-Fluoroindole (B109304) | Data not available | Data not available | Data not available |

| 6-Fluoroindole | Data not available | Data not available | Data not available |

| Note: Specific predicted spectroscopic data for this compound are not available in the provided search results. This table illustrates the type of data generated from such studies. |

Chemical Reactivity and Site Selectivity Studies

Computational chemistry provides powerful tools to predict the chemical reactivity of molecules and the selectivity of their reactions. By analyzing the electronic structure and various reactivity descriptors, it is possible to gain insights into how a molecule like this compound will behave in chemical reactions.

The distribution of electron density, as visualized by the Molecular Electrostatic Potential (MEP) map, is a key indicator of reactivity. nih.gov Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. In this compound, the carbonyl oxygen of the acetyl group would be a primary site for electrophilic interaction. The indole ring itself presents multiple sites for electrophilic substitution, and the directing effects of the fluoro and acetyl groups will determine the preferred position of attack.

Frontier Molecular Orbital (FMO) theory is also crucial for understanding reactivity. The HOMO density indicates the regions most likely to donate electrons in a reaction with an electrophile, while the LUMO density points to the sites most susceptible to receiving electrons from a nucleophile. For electrophilic aromatic substitution on the indole ring of this compound, the position with the highest HOMO density would be the most reactive.

Global reactivity descriptors, such as chemical hardness and softness, derived from the HOMO and LUMO energies, provide a general measure of a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap is associated with high hardness and low reactivity. researchgate.net

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecular systems. By calculating a set of reactivity descriptors, chemists can gain insights into the electrophilic and nucleophilic nature of different sites within a molecule. These descriptors are derived from the change in energy of the system with respect to the change in the number of electrons.

For fluorine-substituted indole-ethanone systems, CDFT descriptors can elucidate how the presence and position of the fluorine atom and the ethanone (B97240) group modulate the reactivity of the indole core. Key global descriptors include chemical potential (μ), hardness (η), and electrophilicity (ω). Local descriptors, such as the Fukui function, pinpoint the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.

In studies of related heterocyclic systems, such as pyrrolo[1,2-a]quinoline (B3350903) derivatives, CDFT-based descriptors have been instrumental in evaluating their drug-like properties. nih.gov For instance, the analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies helps in understanding the charge transfer interactions within the molecule. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.

The introduction of a fluorine atom, being the most electronegative element, is expected to have a significant impact on the electronic distribution of the indole ring in this compound. This would be reflected in the calculated CDFT descriptors. For example, the electron-withdrawing nature of fluorine can influence the acidity of the N-H proton and the nucleophilicity of the C3 position, a common site for electrophilic attack in indoles.

Table 1: Representative Conceptual DFT Descriptors for a Hypothetical Fluoro-Indole System

| Descriptor | Value (arbitrary units) | Interpretation |

| Chemical Potential (μ) | -3.5 eV | Tendency to escape from the system |

| Chemical Hardness (η) | 5.8 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.06 eV | Propensity to accept electrons |

| Fukui Function f+(C3) | 0.25 | Susceptibility of C3 to nucleophilic attack |

| Fukui Function f-(N1) | 0.18 | Susceptibility of N1 to electrophilic attack |

This table is illustrative and provides hypothetical values to demonstrate the application of CDFT descriptors.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is a vital tool for understanding the mechanisms of chemical transformations and for predicting the feasibility and outcome of reactions. For fluorine-substituted indole-ethanone systems, this can involve modeling their synthesis, such as the acylation of a fluoro-indole, or their subsequent reactions.

The Fischer indole synthesis, a classic method for preparing indoles, has been the subject of theoretical studies to understand the effect of substituents. Research on the impact of fluorine substituents on the ketone component of the starting phenylhydrazone in a Fischer indole synthesis has shown that fluorine can affect both the kinetic and thermodynamic parameters of the key acs.orgacs.org-sigmatropic rearrangement step. researchgate.net Such studies often employ high-level quantum mechanical methods, like the SCS-MP2/6-31G(d)//MP2/6-31G(d) method, to accurately model the transition states and reaction energies. researchgate.net

The acylation of indoles is another critical reaction. While many methods exist for the 3-acylation of indoles, regioselective N-acylation can be challenging. mdpi.com Computational modeling can be used to investigate the transition states for N- versus C-acylation, helping to rationalize experimentally observed selectivities. The presence of a fluorine atom on the indole ring can influence the relative energies of these transition states.

In a broader context, tandem reactions of electrophilic indoles have been studied, and plausible mechanisms involving cascade processes have been proposed based on computational and experimental evidence. acs.org For instance, the reaction of 3-nitroindoles with pyridinium (B92312) methylides to form indolizines has been rationalized through a proposed mechanism involving a cascade of reactions. acs.org

Table 2: Hypothetical Calculated Energy Barriers for Competing Acylation Pathways of a Fluoro-Indole

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Formed |

| N-Acylation | 18.5 | N-acetyl-fluoro-indole |

| C3-Acylation | 15.2 | 3-acetyl-fluoro-indole |

| C5-Acylation | 25.8 | 5-acetyl-fluoro-indole |

This table presents hypothetical data to illustrate how reaction pathway modeling can be used to compare the feasibility of different reaction outcomes.

Molecular Dynamics Simulations for Understanding Conformational Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of molecules, allowing for the exploration of their conformational landscape and flexibility over time. For a molecule like this compound, MD simulations can reveal the preferred orientation of the ethanone group relative to the indole ring and how this is influenced by the fluorine substituent and the surrounding solvent environment.

The conformational flexibility of a molecule is crucial for its biological activity, as it governs how the molecule can adapt its shape to bind to a biological target. In studies of other indole-containing systems, MD simulations have been used to investigate aggregation behavior and the influence of anti-aggregating agents. mdpi.com These simulations can provide insights into intermolecular interactions and the dynamics of molecular assemblies.

The introduction of fluorine can lead to specific intramolecular and intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can stabilize certain conformations. A combined crystallographic and computational analysis of acyclic α-fluoro sulfur motifs has demonstrated the importance of hyperconjugative donor-acceptor interactions in controlling conformation. nih.gov Similar principles would apply to fluorine-substituted indoles, where interactions involving the fluorine atom could influence the conformational preferences of the ethanone side chain.

MD simulations can be used to generate ensembles of conformations, from which properties such as the root-mean-square deviation (RMSD) and radial distribution functions can be calculated to quantify the molecule's flexibility and its interactions with solvent molecules.

Table 3: Illustrative Torsional Angle Preferences from a Hypothetical MD Simulation of this compound

| Torsional Angle (C4-C5-C=O) | Population (%) in Water | Population (%) in Octanol |

| 0° ± 30° (syn-periplanar) | 65% | 55% |

| 180° ± 30° (anti-periplanar) | 35% | 45% |

This table is for illustrative purposes and shows how MD simulations can provide data on the conformational preferences of a molecule in different environments.

Mechanistic Studies of Chemical Reactions Involving the 1 6 Fluoro 1h Indol 5 Yl Ethanone Scaffold

Detailed Investigation of Reaction Pathways and Intermediates

The primary route to synthesizing 1-(6-fluoro-1H-indol-5-yl)ethanone is through the Friedel-Crafts acylation of 6-fluoroindole (B127801). This electrophilic aromatic substitution reaction proceeds through a well-established, multi-step pathway.

The reaction is initiated by the activation of the acylating agent, typically acetyl chloride or acetic anhydride (B1165640), by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion (CH₃CO⁺), which is the key reactive species. youtube.com The acylium ion can exist as a free ion or as part of a complex with the catalyst.

The electron-rich indole (B1671886) ring of 6-fluoroindole then acts as a nucleophile, attacking the acylium ion. The indole system can be acylated at various positions, but for the synthesis of this compound, the substitution occurs at the C5 position. The attack results in the formation of a resonance-stabilized cationic intermediate known as an arenium ion or a sigma complex. The positive charge in this intermediate is delocalized over the indole ring system.

Finally, a proton is eliminated from the C5 position of the sigma complex, restoring the aromaticity of the indole ring and yielding the final product, this compound. The catalyst is regenerated in this step, although in practice, it often forms a complex with the product ketone, requiring a stoichiometric amount of the catalyst. organic-chemistry.org

Potential Reaction Intermediates in the Friedel-Crafts Acylation of 6-Fluoroindole:

| Intermediate | Description |

| Acylium Ion | The electrophile, CH₃CO⁺, generated from the reaction of the acylating agent with the Lewis acid catalyst. |

| Sigma Complex (Arenium Ion) | A resonance-stabilized carbocation formed by the attack of the indole ring on the acylium ion. |

| Product-Catalyst Complex | A complex formed between the final ketone product and the Lewis acid catalyst. |

Catalytic Cycles and the Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts play a pivotal role in the synthesis of this compound, primarily by enabling the formation of the electrophilic acylium ion in Friedel-Crafts acylation.

The catalytic cycle of a typical Lewis acid-catalyzed Friedel-Crafts acylation can be summarized as follows:

Activation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride) to form a complex, which then generates the acylium ion.

Electrophilic Attack: The acylium ion is attacked by the nucleophilic indole ring.

Product Formation and Catalyst Complexation: After proton elimination, the ketone product is formed, which then complexes with the Lewis acid. This complexation deactivates the catalyst, necessitating the use of stoichiometric amounts. An aqueous workup is typically required to break this complex and isolate the product. organic-chemistry.org

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. While traditional Lewis acids like AlCl₃ are effective, they can be harsh and lead to side reactions. Modern advancements have introduced alternative catalysts to improve the process. For instance, rare earth triflates, such as La(OTf)₃, have been shown to be effective and reusable catalysts for the acylation of fluorobenzene (B45895), a related reaction. researchgate.net These catalysts can offer a synergistic effect when used with trifluoromethanesulfonic acid, reducing the required amount of the strong acid. researchgate.net

Furthermore, the catalyst can influence the regioselectivity of the reaction. In some cases, catalyst-controlled regioselective acylation has been demonstrated, where different catalysts can direct the acylation to different positions on a molecule. nih.gov While specific studies on this compound are limited, the principles observed in other systems, such as the rhodium-catalyzed isomerization of α-arylpropargyl alcohols to 1-indanones, highlight the potential for catalyst-driven selectivity. beilstein-journals.org

Comparison of Catalysts in Friedel-Crafts Type Reactions:

| Catalyst | Advantages | Disadvantages |

| AlCl₃ | High reactivity, readily available. | Stoichiometric amounts required, harsh reaction conditions, can lead to side products. |

| Rare Earth Triflates (e.g., La(OTf)₃) | Reusable, can be more selective, synergistic effects with other acids. researchgate.net | May require specific reaction conditions. |

| Zinc Oxide (ZnO) | Mild, economical, efficient for some acylations. organic-chemistry.org | May have limited applicability for deactivated substrates. |

Influence of Fluorine Substitution on Reaction Kinetics and Regioselectivity

The presence of a fluorine atom at the C6 position of the indole ring has a profound influence on the kinetics and regioselectivity of chemical reactions involving the this compound scaffold.

Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). This effect deactivates the indole ring towards electrophilic aromatic substitution, making the reaction slower compared to the non-fluorinated analogue. The reduced nucleophilicity of the ring requires more forcing reaction conditions or more active catalysts to achieve good conversion.

However, the fluorine atom also has a lone pair of electrons that can be donated to the aromatic system through a mesomeric effect (+M). In electrophilic aromatic substitution, this +M effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of 6-fluoroindole, the C5 and C7 positions are ortho to the fluorine atom. The acetylation at C5 to form this compound is thus electronically favored. The regioselectivity can also be influenced by the steric hindrance at the C7 position.

Solvent Effects and Reaction Medium Optimization

The choice of solvent can have a significant impact on the outcome of reactions involving the this compound scaffold, particularly in Friedel-Crafts acylation. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of charged species like the acylium ion and the sigma complex.

In the Friedel-Crafts acylation of naphthalene, a classic example, the solvent has been shown to dictate the product ratio between the kinetic and thermodynamic products. stackexchange.com In non-polar solvents like carbon disulfide (CS₂), the kinetically favored 1-acetylnaphthalene is the major product, as the product-catalyst complex is insoluble and precipitates out of the reaction mixture. stackexchange.com In contrast, in polar solvents like nitrobenzene, the initially formed kinetic product can revert to the starting materials, allowing the thermodynamically more stable 2-acetylnaphthalene (B72118) to be formed as the major product. stackexchange.com A similar solvent-dependent selectivity can be anticipated in the acylation of 6-fluoroindole.

Modern approaches to reaction medium optimization focus on "greener" alternatives to traditional chlorinated solvents. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as remarkable solvents that can enhance the reactivity and selectivity of various C-H activation reactions. rsc.org Their unique properties, including high polarity and low nucleophilicity, can stabilize cationic intermediates and promote challenging transformations.

Furthermore, solvent-free reaction conditions represent an attractive optimization strategy. organic-chemistry.orgresearchgate.net These methods reduce waste and can sometimes lead to improved reaction rates and selectivities. For instance, the Friedel-Crafts acylation of fluorobenzene has been successfully carried out under solvent-free conditions using a composite catalyst system. researchgate.net

Influence of Solvent on Friedel-Crafts Acylation (Naphthalene as a Model):

| Solvent | Polarity | Major Product | Product Type |

| Carbon Disulfide (CS₂) | Non-polar | 1-Acetylnaphthalene stackexchange.com | Kinetic |

| Nitrobenzene | Polar | 2-Acetylnaphthalene stackexchange.com | Thermodynamic |

Emerging Research Frontiers and Methodological Advancements in 1 6 Fluoro 1h Indol 5 Yl Ethanone Chemistry

Development of Chemo- and Regioselective Synthesis Methods

The primary challenge in synthesizing 1-(6-Fluoro-1H-indol-5-yl)ethanone lies in controlling the regioselectivity of the acylation reaction. The indole (B1671886) nucleus has multiple reactive sites, with electrophilic substitution, such as Friedel-Crafts acylation, typically occurring at the electron-rich C3 position due to its higher nucleophilicity. nih.govnih.govorganic-chemistry.org The presence of a fluorine atom at the C6 position further modulates the electronic landscape of the aromatic system, yet overcoming the intrinsic preference for C3 acylation remains a significant hurdle.

Traditional Friedel-Crafts acylation of 6-fluoroindole (B127801) would likely yield the C3-acylated isomer as the major product. Therefore, modern research focuses on strategies to direct the acyl group specifically to the C5 position.

Key Research Findings:

Directing Group Strategies: One potential avenue is the use of a removable directing group at the N1 position of the indole. A bulky or electronically specific group could sterically hinder the C2 and C3 positions while promoting ortho-lithiation or other metal-catalyzed C-H activation at the C7 or C5 positions. While not yet documented specifically for this compound, this strategy is a powerful tool in controlling regioselectivity in arene functionalization.

Lewis Acid Catalysis: The choice of Lewis acid catalyst is paramount in Friedel-Crafts reactions. Research into a variety of Lewis acids, from traditional AlCl₃ to milder catalysts like ZnO or Y(OTf)₃, aims to find conditions that may alter the kinetic or thermodynamic product distribution. nih.govresearchgate.net For instance, certain catalysts might form a complex with the indole nitrogen and the C6-fluorine, subtly altering the electron density to favor C5 attack.

Alternative Acylating Agents: While acyl chlorides are common, their high reactivity can lead to poor selectivity. nih.gov The development of methods using more stable acyl sources, such as thioesters or acid anhydrides, under specific catalytic conditions could provide a milder and more selective route to the desired C5-acylated product. nih.govnih.gov

Controlling regioselectivity in the acylation of substituted indoles is a persistent challenge, as summarized in the comparative table below.

| Position | Relative Reactivity (General) | Challenge for C5 Acylation of 6-Fluoroindole | Potential Strategy |

|---|---|---|---|

| C3 | Most reactive | Major competing byproduct in direct electrophilic acylation. | N1-protection to sterically block C2 and electronically disfavor C3. |

| N1 | Reactive (deprotonation/acylation) | Competing N-acylation can occur, especially with strong bases. | Use of Lewis acids that coordinate with the acyl chloride, favoring C-acylation. |

| C5 | Less reactive than C3 | Requires overcoming the intrinsic reactivity of the C3 position. | Directed metalation; specific catalyst-substrate interactions. |

| Other (C2, C4, C7) | Least reactive | Side reactions are less likely but possible under harsh conditions. | Fine-tuning of reaction conditions (temperature, solvent, catalyst). |

Integration of Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages for reactions requiring precise control over parameters to enhance selectivity and safety. mdpi.com For the synthesis of this compound, where regioselectivity is key, these technologies provide a powerful platform for optimization.

The core benefits of microreactors stem from their high surface-area-to-volume ratio, which allows for superior heat transfer and rapid mixing compared to traditional batch reactors. This precise temperature control can be critical in suppressing side reactions that might occur at localized hot spots in a batch vessel. Furthermore, the reaction time is determined by the reactor volume and flow rate, allowing for exact control over residence time, which can be crucial for kinetically controlled selective reactions. rsc.org

Hypothetical Comparison: Batch vs. Flow Synthesis for Friedel-Crafts Acylation

| Parameter | Batch Reactor | Flow Microreactor |

|---|---|---|

| Temperature Control | Potential for gradients and hot spots. | Precise, uniform temperature profile. |

| Mixing | Dependent on stirring speed; can be inefficient. | Rapid and efficient due to short diffusion distances. |

| Residence Time | Controlled by reaction duration; less precise. | Precisely controlled by flow rate and reactor volume. |

| Safety | Large volumes of reagents; risk of thermal runaway. | Small reaction volume enhances safety. |

| Optimization | Time-consuming, requires multiple separate experiments. | Rapid optimization via automated sequential runs. |

| Scalability | Challenging; often requires re-optimization. | Straightforward by running longer or using parallel reactors. |

By leveraging a flow chemistry setup, researchers could systematically screen a wide range of temperatures, residence times, and reagent ratios to identify the narrow operational window that maximizes the yield of the C5-acylated isomer over the C3 isomer.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To effectively develop and optimize the selective synthesis of this compound, real-time understanding of the reaction progress is invaluable. Advanced spectroscopic techniques, when integrated into the reaction setup (particularly in flow chemistry), provide a continuous stream of data on species concentration, enabling precise monitoring and control.

In Situ NMR and IR Spectroscopy: These techniques can be used to track the consumption of the 6-fluoroindole starting material and the appearance of both the desired C5 product and the undesired C3 and N1-acylated byproducts. By quantifying the ratios of these isomers in real-time, reaction conditions can be adjusted dynamically to favor the desired outcome.

Process Analytical Technology (PAT): Integrating these spectroscopic probes as part of a PAT framework allows for a "reaction fingerprint" to be developed. This fingerprint correlates spectral data with product quality and yield, moving beyond simple endpoint detection to a comprehensive, model-based understanding of the reaction dynamics. This is particularly useful in flow chemistry, where immediate feedback can guide automated optimization algorithms.

The application of these probes would allow researchers to rapidly identify reaction intermediates and understand the kinetics of their formation and consumption, providing mechanistic insights crucial for rational reaction design.

Machine Learning and AI in Reaction Prediction and Optimization

The complexity of predicting regioselectivity and optimizing reaction conditions for a specific substrate like 6-fluoroindole makes this area ripe for the application of machine learning (ML) and artificial intelligence (AI). mdpi.com These computational tools can analyze vast datasets of chemical reactions to identify subtle patterns that govern outcomes, accelerating research and development. chemcopilot.com

Key Applications:

Regioselectivity Prediction: ML models, particularly graph neural networks and random forest models, can be trained on large databases of known electrophilic substitution reactions. nih.govfrancis-press.com By representing molecules as feature vectors that encode electronic and steric properties, these models can predict the most likely site of acylation on the 6-fluoroindole ring under various conditions. Such a model could quantify the likelihood of C5 versus C3 acylation, guiding experimental design toward more promising conditions. rsc.org

Reaction Condition Optimization: AI algorithms, often coupled with high-throughput experimentation or flow chemistry platforms, can perform multi-parameter optimization. beilstein-journals.org An AI model can suggest an initial set of experimental conditions (e.g., catalyst, solvent, temperature) and then, based on the real-time results from spectroscopic monitoring, suggest the next set of experiments in a closed-loop fashion to rapidly converge on the optimal conditions for yield and selectivity. preprints.org This approach can explore the experimental space more efficiently than traditional one-variable-at-a-time methods.

Illustrative AI/ML Models in Chemical Synthesis

| Model/Algorithm | Application Area | Potential Impact on Synthesis |

|---|---|---|

| Random Forest / Gradient Boosting | Regioselectivity Prediction | Provides a ranked probability of reaction at each possible site (C3, C5, etc.). nih.gov |

| Graph Neural Networks (GNNs) | Reaction Outcome Prediction | Predicts the major product and potential byproducts from given reactants. |

| Bayesian Optimization | Reaction Condition Optimization | Intelligently explores parameter space to find optimal yield/selectivity with fewer experiments. preprints.org |

| Natural Language Processing (Transformers) | Retrosynthesis & Condition Recommendation | Mines literature to suggest synthetic routes and associated reaction conditions. chemcopilot.com |

By integrating these advanced methodologies, the chemical community is poised to overcome the longstanding challenges in the synthesis of complex molecules like this compound, paving the way for more efficient, selective, and sustainable chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.